4-Hydroxydecenal
Overview
Description
4-Hydroxydecenal, also known as (2E)-4-hydroxydec-2-enal, is an organic compound belonging to the class of fatty alcohols. It is a uremic toxin, which means it is a toxic compound that accumulates in the body due to kidney dysfunction. This compound is a product of lipid peroxidation and is known for its role in oxidative stress and cellular damage .
Scientific Research Applications
4-Hydroxydecenal has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.
Biology: It is studied for its role in cellular signaling and its effects on cellular structures.
Industry: It is used in the study of antioxidants and their efficacy in preventing lipid peroxidation.
Mechanism of Action
4-Hydroxydecenal functions as a constitutive NADPH oxidase which generates superoxide intracellularly upon formation of a complex with CYBA/p22phox . It regulates signaling cascades probably through phosphatases inhibition . It may function as an oxygen sensor regulating the KCNK3/TASK-1 potassium channel and HIF1A activity .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxydecenal can be synthesized through the oxidation of fatty acids. One common method involves the use of iron/ascorbate to induce oxidative damage in isolated rat liver mitochondria, leading to the formation of this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxydecenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Comparison with Similar Compounds
4-Hydroxynonenal: Another α,β-unsaturated hydroxyalkenal formed during lipid peroxidation.
4-Hydroxyhexenal: A shorter-chain analog of 4-Hydroxydecenal, also formed during lipid peroxidation.
Uniqueness: this compound is unique due to its longer carbon chain, which affects its solubility and reactivity compared to shorter-chain analogs. Its role as a uremic toxin and its specific involvement in kidney-related oxidative stress also distinguish it from other similar compounds .
Properties
IUPAC Name |
(E)-4-hydroxydec-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h6,8-10,12H,2-5,7H2,1H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQZDHGXJUBNIK-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29389-17-1 | |
Record name | 4-Hydroxy-2-decenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029389171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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